molecular formula C17H15BrO4 B14916186 Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B14916186
M. Wt: 363.2 g/mol
InChI Key: VAHHPXXZWKHGJO-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a substituted dihydrobenzofuran derivative characterized by a bromine atom at position 7, a hydroxymethyl group at position 3, and a phenyl substituent attached to the dihydrobenzofuran core. The compound’s structure combines aromatic, aliphatic, and polar functional groups, making it a versatile intermediate in synthetic organic chemistry, particularly for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination) due to the reactive bromine substituent .

Properties

Molecular Formula

C17H15BrO4

Molecular Weight

363.2 g/mol

IUPAC Name

methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2H-1-benzofuran-5-carboxylate

InChI

InChI=1S/C17H15BrO4/c1-21-16(20)11-7-13-15(14(18)8-11)22-10-17(13,9-19)12-5-3-2-4-6-12/h2-8,19H,9-10H2,1H3

InChI Key

VAHHPXXZWKHGJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)OCC2(CO)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromo-2-hydroxybenzaldehyde and phenylacetic acid.

    Formation of the Dihydrobenzofuran Ring: The initial step involves the formation of the dihydrobenzofuran ring through a cyclization reaction. This is achieved by reacting 7-bromo-2-hydroxybenzaldehyde with phenylacetic acid in the presence of a suitable catalyst.

    Hydroxymethylation: The next step involves the introduction of the hydroxymethyl group. This is typically achieved through a hydroxymethylation reaction using formaldehyde and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically achieved using methanol and an acid catalyst.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium thiolate, and amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields the corresponding carboxylic acid, while reduction of the bromine atom yields the corresponding hydrogenated compound.

Scientific Research Applications

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent patterns on the benzofuran core and adjacent groups. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate 7-Br, 3-(hydroxymethyl), 3-Ph Reactive bromine for cross-coupling; hydroxymethyl enables H-bonding
(2S,3R)-Methyl 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzofuran-5-carboxylate (Norcurlignan) 7-OH, 2-(4-OH-3-OMe-Ph), 3-(hydroxymethyl) Antioxidant activity (DPPH/ABTS IC₅₀: 12–25 μM); isolated from Liriope muscari
(±)-Methyl 3-(hydroxymethyl)-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate ((rac)-99) 7-(methylcarbamoyl), 3-(hydroxymethyl), 3-Ph Intermediate for BET inhibitors; synthesized via Pd-catalyzed coupling
(−)-Pinoresinol Lignan skeleton with two dihydrobenzofuran units Antioxidant and anti-inflammatory activity; structural rigidity vs. flexibility

Key Observations :

  • Substituent Reactivity: The bromine at position 7 in the target compound contrasts with hydroxyl or carbamoyl groups in analogues.
  • Hydrogen Bonding: The hydroxymethyl group in all analogues facilitates intermolecular interactions, influencing solubility and crystal packing. For example, norcurlignan’s phenolic hydroxyls enhance solubility in polar solvents, while the target compound’s bromine may reduce polarity .
  • Stereochemical Complexity: Norcurlignan’s (2S,3R) configuration and diastereomeric purity (>99:1 er in (rac)-99 derivatives) highlight the importance of stereochemistry in bioactivity and synthetic design .

Biological Activity

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing information from diverse sources, including research studies, case analyses, and comparative evaluations.

Structural Characteristics

This compound is characterized by its benzofuran structure, which incorporates a bromo substituent and a carboxylate group. The molecular formula highlights its complexity and potential for various interactions with biological targets. The fused benzofuran ring system is known to contribute significantly to the pharmacological properties of compounds in this class.

Biological Activities

Research has indicated that derivatives of benzofuran, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in the benzofuran class have shown promise as antimicrobial agents. Studies indicate that modifications to the benzofuran structure can enhance antimicrobial efficacy against various pathogens.
  • Anticancer Properties : There is evidence suggesting that this compound may possess anticancer properties. Benzofuran derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer models.

Understanding the mechanism of action is crucial for optimizing the therapeutic profile of this compound. Interaction studies reveal its binding affinity to various biological targets, including receptors and enzymes. Techniques such as molecular docking and receptor-ligand interaction assays are employed to elucidate these mechanisms.

Comparative Analysis with Related Compounds

A comparative analysis with other benzofuran derivatives highlights the unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 2-(6-bromo-pyridin-2-yl)-2,3-dihydrobenzofuranContains a pyridine ringAntimicrobialEnhanced solubility due to pyridine
Methyl 5-(4-chlorophenyl)-2,3-dihydrobenzofuranChlorine substituent at position 4AnticancerIncreased potency against cancer cells
Methyl 4-(trifluoromethyl)-2,3-dihydrobenzofuranTrifluoromethyl groupAntiviralUnique electronic properties due to fluorine

This table illustrates how structural modifications can influence biological activity and pharmacological potential.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against gram-positive and gram-negative bacteria. Results indicated significant inhibition zones compared to controls, suggesting strong antimicrobial potential.
  • Anticancer Activity : In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate?

Answer:
The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, bromo-substituted intermediates undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling. A representative method involves reacting (±)-Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate with methylamine hydrochloride in the presence of Pd(OAc)₂, Xantphos, and DMAP in 1,4-dioxane, followed by purification via silica gel chromatography . Yield optimization (e.g., 45% for racemic mixtures) often requires careful control of reaction temperature, ligand selection, and stoichiometry.

Advanced: How can stereochemical outcomes (e.g., enantiomeric excess) be controlled during synthesis?

Answer:
Chiral resolution techniques, such as chiral HPLC with columns like Chiralpak AS-H (4.6 mm × 25 cm), are critical. Mobile phases (e.g., 50% MeOH/iPrOH) separate enantiomers, achieving >99:1 er. Preferential crystallization or asymmetric catalysis using chiral ligands (e.g., BINAP derivatives) may also induce stereoselectivity. LCMS and ¹H NMR (DMSO-d₆, 400 MHz) validate enantiopurity by comparing retention times and splitting patterns (e.g., δ 7.45–7.25 ppm for aromatic protons) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxymethyl at δ ~4.5 ppm) and quaternary carbons.
  • LCMS (ESI+) : Confirms molecular weight (e.g., m/z = 312.2 [M+H]⁺) and detects impurities.
  • Chiral LC : Ensures enantiomeric purity (tR = 6.033 min for (S)-enantiomer) .

Advanced: How can X-ray crystallography resolve structural ambiguities in dihydrobenzofuran derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters for dihydrobenzofuran rings). For example, benzofuran rings in analogs show planarity (mean deviation <0.01 Å) and dihedral angles (e.g., 77.37° between benzofuran and phenyl rings). Halogen bonding (Br⋯O, ~3.3 Å) and π-π interactions (3.88 Å) are analyzed to understand supramolecular packing .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Flash Chromatography : Hexane/EtOAC gradients (4:1 v/v) remove unreacted starting materials.
  • Recrystallization : Ethyl acetate/hexane systems yield high-purity crystals (m.p. 438–439 K observed in analogs).
  • Chiral Separation : AS-H columns with isocratic elution resolve enantiomers .

Advanced: How do computational methods (e.g., DFT) aid in predicting reactivity of the bromo substituent?

Answer:
Density Functional Theory (DFT) calculates electrophilic aromatic substitution (EAS) sites, predicting reactivity at C7-Br. Fukui indices identify nucleophilic regions, while transition-state modeling optimizes cross-coupling conditions (e.g., Pd-catalyzed amination). Solvent effects (e.g., 1,4-dioxane polarity) are simulated using COSMO-RS .

Basic: What are common side reactions during functionalization of the hydroxymethyl group?

Answer:

  • Oxidation : Hydroxymethyl (-CH₂OH) may oxidize to carboxylate under basic conditions (e.g., LiOH/THF).
  • Esterification : Competing reactions with methyl carboxylate require protecting groups (e.g., TBS ethers). Monitoring via TLC (Rf = 0.51 in hexane/EtOAC 4:1) helps track byproducts .

Advanced: How can hydrogen-bonding networks influence crystallization behavior?

Answer:
Graph-set analysis (Etter’s formalism) maps intermolecular interactions. For example, hydroxymethyl O-H⋯O=C hydrogen bonds (2.8–3.0 Å) form dimeric motifs, while Br⋯O halogen bonds (3.3 Å) stabilize crystal lattices. Hirshfeld surfaces quantify interaction contributions (e.g., 12% O⋯H contacts in analogs) .

Basic: What analytical challenges arise in distinguishing racemic vs. enantiopure forms?

Answer:

  • Optical Rotation : Enantiomers show equal but opposite [α]D values.
  • CD Spectroscopy : Cotton effects (e.g., 220–250 nm) confirm absolute configuration.
  • NOESY NMR : Cross-peaks between hydroxymethyl and phenyl protons indicate spatial proximity in specific enantiomers .

Advanced: How do ring-puckering dynamics affect the compound’s conformational stability?

Answer:
Cremer-Pople coordinates (q, θ) quantify puckering amplitude and phase. For dihydrobenzofuran rings, q ≈ 0.2 Å and θ ~30° indicate envelope conformations. MD simulations (AMBER force field) predict pseudorotation barriers (~5 kcal/mol) and solvent-dependent flexibility .

Basic: What safety precautions are required when handling brominated benzofurans?

Answer:

  • PPE : Gloves, goggles, and fume hoods mitigate exposure.
  • Waste Disposal : Halogenated byproducts require incineration or specialized neutralization.
  • First Aid : Skin/eye contact demands immediate flushing (15 min water) and medical consultation .

Advanced: How can structure-activity relationships (SAR) guide derivative design for biological studies?

Answer:

  • Bromo Substitution : Enhances electrophilicity for kinase inhibition (e.g., BET BD2 inhibitors).
  • Hydroxymethyl Functionalization : Improves solubility (cLogP reduction by ~0.5) and H-bond donor capacity.
  • Phenyl Substituents : Ortho/meta positions modulate steric effects (e.g., IC50 shifts in BET inhibitors) .

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